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Introduction

Bavdegalutamide, also known as ARV-110, is a potent and selective Proteolysis Targeting
Chimera (PROTAC) designed to induce the degradation of the Androgen Receptor (AR).[1][2]
As a heterobifunctional molecule, ARV-110 simultaneously binds to the AR and the E3 ubiquitin
ligase cereblon (CRBN), thereby facilitating the ubiquitination and subsequent proteasomal
degradation of the AR.[3][4][5] This targeted protein degradation strategy offers a powerful
approach to study AR-mediated protein interactions and has significant therapeutic potential in
diseases such as prostate cancer. These application notes provide detailed protocols for
utilizing ARV-110 in protein interaction studies.

Mechanism of Action

ARV-110 functions by hijacking the cell's natural protein disposal system, the ubiquitin-
proteasome system, to specifically eliminate the AR protein. One end of the ARV-110 molecule
engages the AR, while the other end recruits the CRBN E3 ligase. This proximity induces the
formation of a ternary complex (AR-ARV-110-CRBN), leading to the polyubiquitination of the
AR. The ubiquitinated AR is then recognized and degraded by the 26S proteasome.
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Figure 1: Mechanism of action of ARV-110 in inducing androgen receptor degradation.
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Quantitative Data

ARV-110 has demonstrated high potency in degrading the Androgen Receptor in various
prostate cancer cell lines. The following table summarizes key quantitative data for ARV-110.

Parameter Cell Line Value Reference
DC50 VCaP ~1nM

LNCaP <1nM

Maximum

) VCaP, LNCaP >95%
Degradation (Dmax)

. . To be determined by
Binding Affinity (Kd) See Protocol 2 N/A
user

Experimental Protocols
Protocol 1: Co-Immunoprecipitation (Co-IP) to Confirm
Ternary Complex Formation

This protocol details the steps to verify the ARV-110-induced interaction between the Androgen
Receptor and Cereblon.

Materials:
e Prostate cancer cells (e.g., VCaP or LNCaP)
e ARV-110 (Bavdegalutamide)

e Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCI pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.5%
NP-40, with protease and phosphatase inhibitors)

e Antibody against Androgen Receptor (for immunoprecipitation)
e Antibody against Cereblon (for western blot detection)

e Protein A/G magnetic beads
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» SDS-PAGE gels and western blot reagents

Procedure:

o Cell Treatment: Culture prostate cancer cells to 70-80% confluency. Treat the cells with the
desired concentration of ARV-110 (e.g., 100 nM) or vehicle control (DMSO) for 4-6 hours.

o Cell Lysis: Wash the cells with ice-cold PBS and lyse them with Co-IP lysis buffer on ice for
30 minutes.

o Lysate Preparation: Scrape the cells and centrifuge at 14,000 x g for 15 minutes at 4°C.
Collect the supernatant (cell lysate). Determine the protein concentration.

e Immunoprecipitation:

o Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.

o Centrifuge and transfer the supernatant to a new tube.

o Add the anti-AR antibody to the pre-cleared lysate and incubate overnight at 4°C with
gentle rotation.

e Immune Complex Capture: Add fresh protein A/G beads to the lysate-antibody mixture and
incubate for 2-4 hours at 4°C.

e Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the
beads 3-5 times with Co-IP wash buffer.

o Elution: Elute the protein complexes from the beads by adding 2x Laemmli sample buffer
and boiling for 5-10 minutes.

o Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF
membrane, and probe with the anti-Cereblon antibody to detect the co-immunoprecipitated
protein. An input control should be run using a small fraction of the initial cell lysate.
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Figure 2: Experimental workflow for co-immunoprecipitation.
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Protocol 2: Surface Plasmon Resonance (SPR) for
Binding Affinity Determination

This protocol provides a framework for measuring the binding kinetics and affinity of ARV-110
to its target proteins.

Materials:

SPR instrument and sensor chips (e.g., CM5)

Recombinant human Androgen Receptor (ligand)

Recombinant human Cereblon/DDB1 complex (ligand)

ARV-110 (analyte)

SPR running buffer (e.g., HBS-EP+)

Amine coupling kit for ligand immobilization
Procedure:

¢ Ligand Immobilization: Immobilize the recombinant AR or CRBN/DDB1 complex onto the
sensor chip surface using standard amine coupling chemistry.

¢ Analyte Preparation: Prepare a series of dilutions of ARV-110 in SPR running buffer.
e Binding Measurement (Binary Interaction):

o Inject the ARV-110 dilutions over the immobilized AR or CRBN/DDB1 surface.

o Monitor the association and dissociation phases in real-time.

o Regenerate the sensor surface between injections if necessary.

e Binding Measurement (Ternary Complex Formation):
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o To measure the affinity of ARV-110 to AR in the presence of CRBN, inject a mixture of
ARV-110 and the CRBN/DDB1 complex over the immobilized AR surface.

o Alternatively, immobilize one protein and inject the PROTAC followed by the second
protein.

» Data Analysis: Fit the sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir
binding) to determine the association rate constant (ka), dissociation rate constant (kd), and
the equilibrium dissociation constant (Kd).

(Binary Interaction | ARV-110 + AR - ARV-110-AR I ARV-110 + CRBN - ARV—llO-CRBN)

| SPR Readout I Binding Affinity (Kd) I Kinetics (ka, kd) |

G’ernary Interaction

ARV-110-AR + CRBN — AR-ARV-110-CRBN I ARV-110-CRBN + AR - AR-ARV—llO-CRBN)

Click to download full resolution via product page
Figure 3: Logical relationship of SPR experiments for binding analysis.

Protocol 3: Cellular Thermal Shift Assay (CETSA) for
Target Engagement

CETSA is used to confirm that ARV-110 directly binds to and stabilizes the Androgen Receptor
in a cellular environment.

Materials:

Prostate cancer cells

ARV-110

PBS and lysis buffer with protease inhibitors

PCR tubes or plates
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e Thermal cycler

e Western blot or ELISA reagents

Procedure:

e Cell Treatment: Treat cultured cells with ARV-110 or vehicle control for 1-2 hours.

e Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of
temperatures (e.g., 40-65°C) for 3 minutes using a thermal cycler. One sample should be
kept at room temperature as a control.

o Cell Lysis: Subject the cells to three freeze-thaw cycles using liquid nitrogen and a water
bath.

o Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to
pellet the aggregated proteins.

o Analysis: Collect the supernatant (soluble protein fraction) and analyze the amount of soluble
AR at each temperature using western blotting or a quantitative immunoassay like ELISA.

o Data Interpretation: A shift in the melting curve to a higher temperature in the ARV-110-
treated samples compared to the control indicates target engagement and stabilization of the
AR by the compound.

Disclaimer

These protocols provide a general framework. Researchers should optimize the conditions for
their specific experimental setup, cell lines, and reagents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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